molecular formula C10H17F2NO3 B13536893 2,2-Difluoro-2-(4-hydroxy-1-isopropylpiperidin-4-yl)acetic acid

2,2-Difluoro-2-(4-hydroxy-1-isopropylpiperidin-4-yl)acetic acid

Cat. No.: B13536893
M. Wt: 237.24 g/mol
InChI Key: KTEHFEYRGLZPEV-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(4-hydroxy-1-isopropylpiperidin-4-yl)acetic acid is an organic compound characterized by the presence of two fluorine atoms, a hydroxy group, and an isopropyl-substituted piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(4-hydroxy-1-isopropylpiperidin-4-yl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-hydroxy-1-isopropylpiperidine.

    Acetic Acid Derivatization: The final step involves the derivatization of the fluorinated intermediate to form the acetic acid derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced fluorination techniques and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(4-hydroxy-1-isopropylpiperidin-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various fluorinated derivatives, alcohols, ketones, and substituted acetic acid derivatives.

Scientific Research Applications

2,2-Difluoro-2-(4-hydroxy-1-isopropylpiperidin-4-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(4-hydroxy-1-isopropylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-2-(4-hydroxy-1-methylpiperidin-4-yl)acetic acid
  • 2,2-Difluoro-2-(4-hydroxy-1-ethylpiperidin-4-yl)acetic acid
  • 2,2-Difluoro-2-(4-hydroxy-1-propylpiperidin-4-yl)acetic acid

Uniqueness

2,2-Difluoro-2-(4-hydroxy-1-isopropylpiperidin-4-yl)acetic acid is unique due to the presence of the isopropyl group, which may influence its chemical reactivity and biological activity compared to other similar compounds

Properties

Molecular Formula

C10H17F2NO3

Molecular Weight

237.24 g/mol

IUPAC Name

2,2-difluoro-2-(4-hydroxy-1-propan-2-ylpiperidin-4-yl)acetic acid

InChI

InChI=1S/C10H17F2NO3/c1-7(2)13-5-3-9(16,4-6-13)10(11,12)8(14)15/h7,16H,3-6H2,1-2H3,(H,14,15)

InChI Key

KTEHFEYRGLZPEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)(C(C(=O)O)(F)F)O

Origin of Product

United States

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